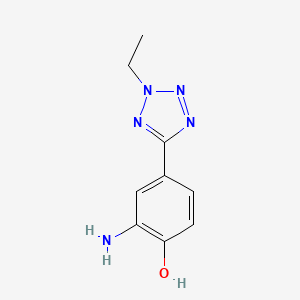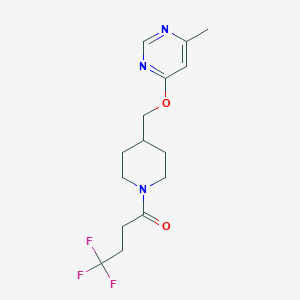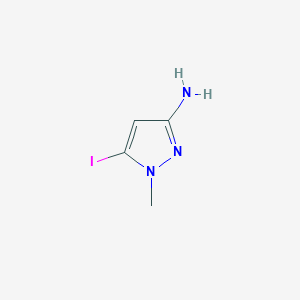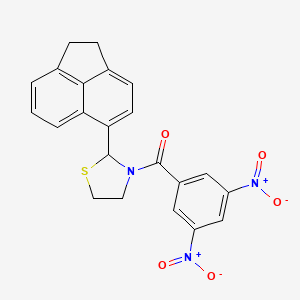![molecular formula C23H19ClFNO3S B2827748 (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 1448124-00-2](/img/structure/B2827748.png)
(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrrolidine ring, a sulfonyl group, a biphenyl group, and a fluorine atom. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and an organic moiety. The biphenyl group consists of two connected phenyl rings, and the fluorine atom is a common substituent in organic chemistry due to its small size and high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, is a saturated cyclic structure, which means it’s likely to adopt a puckered conformation . The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, resulting in different conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation . The sulfonyl group could be involved in substitution reactions, and the aromatic rings in the biphenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfonyl group and the fluorine atom could affect its solubility in different solvents. The biphenyl group could influence its melting and boiling points .科学的研究の応用
Development of Solution Formulations for Poorly Soluble Compounds
A study focused on developing a precipitation-resistant solution formulation to enhance in vivo exposure of a poorly water-soluble compound. This research is crucial for early toxicology and clinical studies of nonionizable and poorly soluble compounds, potentially including chemicals with structural similarities to the specified compound (Lori Burton et al., 2012).
Process Development and Synthesis
Another study described the synthesis of an intermediate compound for the manufacture of an NK1-II inhibitor, which involved a highly selective process successfully scaled to the clinical pilot plant. This research showcases the process development and synthesis aspects that could be relevant for the compound (M. Kopach et al., 2010).
Synthesis and Biological Evaluation
Research on the synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives as potent anti-inflammatory and antibacterial agents indicates the potential of chemical compounds for therapeutic applications. Such studies highlight the relevance of synthetic chemistry in developing new drugs and treatments (P. Ravula et al., 2016).
Synthesis and Reactivity Studies
A paper on the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles provides insights into the chemical reactivity and potential applications of related compounds in synthetic organic chemistry (P. Pouzet et al., 1998).
Molecular Structure and DFT Study
A study on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of a specific compound showcases the comprehensive analysis techniques that can be applied to similar compounds for understanding their physical, chemical, and biological properties (C. Sivakumar et al., 2021).
Safety and Hazards
将来の方向性
作用機序
Target of Action
A structurally similar compound, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2h-1,2,3-triazole-4-carboxylic acid, has been shown to interact with the mmp-2 metalloproteinase receptor . This receptor plays a crucial role in the degradation of extracellular matrix components, which is important in physiological processes such as embryogenesis, tissue remodeling, and wound healing.
Mode of Action
It can be inferred from the structurally similar compound mentioned above that it may interact with its target receptor through established hydrogen bond-type interactions . These interactions can influence the receptor’s activity and potentially alter its function.
特性
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-[4-(4-fluorophenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO3S/c24-19-7-11-21(12-8-19)30(28,29)22-13-14-26(15-22)23(27)18-3-1-16(2-4-18)17-5-9-20(25)10-6-17/h1-12,22H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGANETHNAVQDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide](/img/structure/B2827666.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2827669.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2827672.png)

![2-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2827675.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2827680.png)





